![molecular formula C5H6ClF3N2O B2918110 [5-(trifluoromethyl)-1H-imidazol-2-yl]methanol hydrochloride CAS No. 2172603-61-9](/img/structure/B2918110.png)
[5-(trifluoromethyl)-1H-imidazol-2-yl]methanol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“[5-(trifluoromethyl)-1H-imidazol-2-yl]methanol hydrochloride” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety with three carbon atoms, two nitrogen atoms, and two double bonds . Imidazole compounds are known for their unique chemical complexity and versatility in construction/functionalization . They play a crucial role in various biological processes, such as catalysis in enzymatic processes .
Synthesis Analysis
Imidazole was first synthesized by Heinrich Debus in 1858 through the reaction of glyoxal and formaldehyde in ammonia . The Van Leusen method has been used to synthesize 1,4,5-trisubstituted imidazoles containing a trifluoromethyl group . This method exploits the coupling of N-aryltrifluoroacetimidoyl chloride and tosyl-methylisocyanate (TosMIC) using sodium hydride as a base in dry THF at room temperature .Molecular Structure Analysis
The molecular structure of imidazole consists of a five-membered ring with three carbon atoms, two nitrogen atoms, and two double bonds . One of the nitrogen atoms bears a hydrogen atom, and the other is referred to as pyrrole type nitrogen .Chemical Reactions Analysis
Imidazole compounds are known for their versatility in chemical reactions. They can undergo a variety of reactions, including condensation with aromatic ketones .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It shows both acidic and basic properties due to the presence of a positive charge on either of the two nitrogen atoms .Aplicaciones Científicas De Investigación
Structural and Magnetic Properties
A study on hydrochloride crystals based on imidazole derivatives revealed their structural and magnetic properties. The relationship between magnetic properties and crystal-stacking structures was investigated, showing that these derivatives mainly exist as diamagnetic dimers formed by intermolecular close contacts or supramolecular interactions. This study suggests potential applications in materials science, especially in the development of materials with specific magnetic behaviors (Guo-Ping Yong et al., 2013).
Molecular Design and Stability
Another study focused on the structural characterization of an antihypertensive drug, highlighting the stable structure of an imidazole derivative through intermolecular hydrogen bonding. This emphasizes the importance of such derivatives in drug design and the understanding of molecular stability and interactions (L. Tessler & I. Goldberg, 2004).
Synthetic Routes and Reactivity
Research on the synthesis of 3-oxo-4-amino-1,2,3-oxadiazole from benzyl cyanide via diazeniumdiolation introduced a new synthetic route for imidazole derivatives. This study provides insights into the reactivity and potential applications of these compounds in organic synthesis, demonstrating their versatility and utility in creating novel chemical entities (D. S. Bohle & I. Perepichka, 2009).
Biomimetic Applications
An article described the preparation of (4-(adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol through a multi-step process. This compound and its derivatives could be used as precursors for the synthesis of biomimetic chelating ligands, indicating potential applications in biomimetic chemistry and material science (Ryan B. Gaynor et al., 2023).
Fuel Cell Technology
Imidazolium-functionalized polysulfones were synthesized for potential applications in alkaline membrane direct alcohol fuel cells. These materials showed high thermal stability, low methanol permeability, and high hydroxide conductivity, demonstrating the utility of imidazole derivatives in developing fuel cell technology (Xiaoming Yan et al., 2012).
Mecanismo De Acción
Direcciones Futuras
Imidazole compounds have a broad range of chemical and biological properties, making them an important synthon in the development of new drugs . They show different biological activities such as antibacterial, anti-inflammatory, antidiabetic, antiparasitic, antituberculosis, antifungal, antioxidant, antitumor, antimalarial, anticancer, antidepressant, and many others . Therefore, the future directions in the research and development of imidazole compounds like “[5-(trifluoromethyl)-1H-imidazol-2-yl]methanol hydrochloride” are promising.
Propiedades
IUPAC Name |
[5-(trifluoromethyl)-1H-imidazol-2-yl]methanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5F3N2O.ClH/c6-5(7,8)3-1-9-4(2-11)10-3;/h1,11H,2H2,(H,9,10);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LINMNOYZAFXZMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=N1)CO)C(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClF3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-(Trifluoromethyl)-1H-imidazol-2-yl)methanol hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Amino-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B2918028.png)

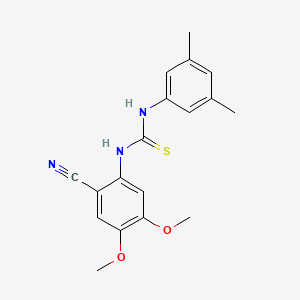
![N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)-3-phenylbenzo[c]isoxazole-5-carboxamide](/img/structure/B2918034.png)

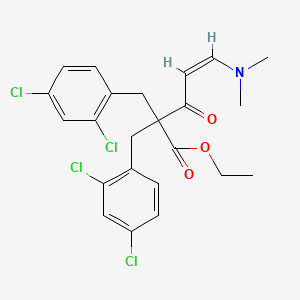
![N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((2-(trifluoromethyl)phenyl)amino)formamide](/img/structure/B2918039.png)
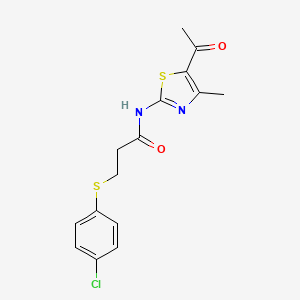

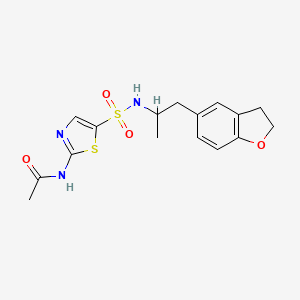
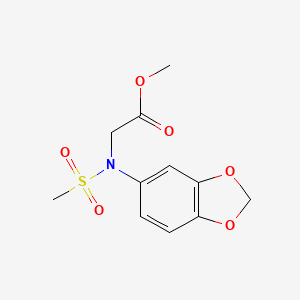
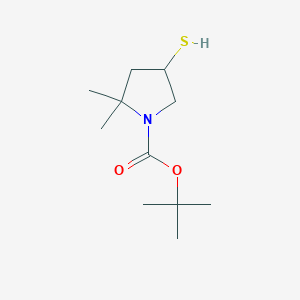
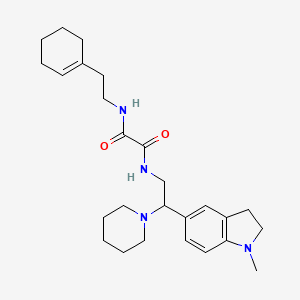
![2-[7-(3-Chlorophenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylacetic acid](/img/structure/B2918050.png)